1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one
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Overview
Description
1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, imidazolidinones, and methoxyaniline-containing molecules. Examples include:
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
- 1- (1- (1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo [4,5-b]pyridin-2 (3H)-one .
Uniqueness
1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[3-[3-(4-methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-20-9-7-17(8-10-20)24-18-5-3-12-25(15-18)21(27)16-4-2-6-19(14-16)26-13-11-23-22(26)28/h2,4,6-10,14,18,24H,3,5,11-13,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIHNIMFNSOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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